molecular formula C10H12N2O6S B2586990 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid CAS No. 85844-99-1

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid

Cat. No.: B2586990
CAS No.: 85844-99-1
M. Wt: 288.27
InChI Key: SGRSMHPZWJZEHD-UHFFFAOYSA-N
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Description

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative characterized by a butanoic acid backbone linked to a 4-nitrophenylsulfonyl group. Sulfonamides of this class are often explored in medicinal chemistry for enzyme inhibition or as intermediates in organic synthesis due to their tunable electronic and steric profiles .

Properties

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRSMHPZWJZEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group attached to an amino acid backbone, which contributes to its biological activity. Its molecular formula is C10H12N2O4S, with a molecular weight of approximately 240.28 g/mol. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. Notably, a study reported that this compound inhibits the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, indicating its potent cytotoxic effect.

Table: Antitumor Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
A549 (Lung Cancer)30Inhibition of cell proliferation

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Mechanistic Insights

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzymatic Reduction : The nitro group can undergo enzymatic reduction under hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
  • Induction of Apoptosis : The compound may activate apoptotic pathways via mitochondrial dysfunction and the release of cytochrome c.

Case Study 1: Cytotoxicity Assays

In a study conducted on human breast cancer cells (MCF-7), the compound exhibited significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid with analogs differing in substituents on the phenyl ring or sulfonamide group.

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -NO₂ C₁₀H₁₂N₂O₆S ~296.28 (calc.) High acidity (due to -NO₂), potential protease inhibition
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid -CH₃ C₁₁H₁₅NO₄S 257.31 Lower acidity (electron-donating -CH₃); stable intermediate in peptide synthesis
4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid -F C₁₀H₁₂FNO₄S ~261.27 (calc.) Moderate acidity; used in fluorescent probes or kinase assays
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid Indole-acetyl group C₁₅H₁₉N₃O₅S ~353.39 (calc.) Enhanced steric bulk; explored in GPCR-targeted drug discovery
4-({2-Chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)butanoic acid -Cl, -SO₂N(CH₃)₂ C₁₄H₁₈ClN₃O₅S 383.83 Dual electronic effects; inhibitor of carbonic anhydrase isoforms

Substituent Effects on Acidity and Reactivity

  • Nitro group (-NO₂): The target compound’s -NO₂ group increases acidity (pKa ~3–4) compared to methyl- or fluoro-substituted analogs (pKa ~4–5). This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Fluoro group (-F) : Exhibits moderate electron-withdrawing effects, balancing acidity and lipophilicity for membrane permeability in drug design .
  • Methyl group (-CH₃) : Reduces acidity but improves thermal stability, making it suitable for storage at room temperature .

Biological Activity

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄N₂O₄S
  • Molecular Weight : 282.31 g/mol
  • Functional Groups : The compound features a sulfonamide group, a nitrophenyl moiety, and an amino acid backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, inhibiting their function. This mechanism is crucial in the context of drug development, particularly for targeting specific metabolic pathways.
  • Protein Interaction : Utilized in proteomics research, the compound aids in studying protein interactions and functions, providing insights into cellular processes and disease mechanisms.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit varying degrees of antimicrobial activity. Specific studies have shown that:

  • Compounds similar to this compound demonstrate moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
  • The compound's activity can be influenced by structural modifications, such as substituting the nitro group with an amino group, which alters reactivity and potency against microbial targets .

Enzyme Inhibition Studies

Inhibitory studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. For example:

  • Compounds with similar structures showed inhibition rates ranging from 29% to 78% against rat liver microsomal enzymes . This suggests that this compound could also exhibit significant enzyme inhibitory properties.

Comparative Analysis with Related Compounds

A comparative study of this compound with other sulfonamide derivatives reveals notable differences in biological activity:

Compound NameStructureAntimicrobial ActivityEnzyme Inhibition
This compoundNitro groupModerate to strongAChE inhibitor
SulfanilamideAmino groupStrong antibioticModerate
4-{[(4-Aminophenyl)sulfonyl]amino}butanoic acidAmino groupVariableHigher potency

Case Studies

  • Inhibition of Retinoic Acid Metabolizing Enzymes : A study evaluating aryl substituted compounds found that derivatives similar to this compound exhibited varying inhibitory potency towards enzymes involved in retinoic acid metabolism, indicating potential therapeutic applications in metabolic disorders .
  • Antibacterial Screening : Research conducted on synthesized sulfonamide derivatives demonstrated that specific modifications could enhance antibacterial efficacy, making these compounds promising candidates for further development against resistant bacterial strains .

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